molecular formula C30H39NO6 B301978 2-[9-(3-ETHOXY-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID

2-[9-(3-ETHOXY-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID

Cat. No.: B301978
M. Wt: 509.6 g/mol
InChI Key: MQPVUFTYFRLKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[9-(3-ETHOXY-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(3-ETHOXY-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core acridine structure, followed by the introduction of the ethoxy and propoxy substituents on the phenyl ring. The final step involves the acylation of the acridine derivative to introduce the acetic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[9-(3-ETHOXY-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-[9-(3-ETHOXY-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In industry, this compound is used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[9-(3-ETHOXY-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (9-(3-methoxy-4-propoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
  • (9-(3-ethoxy-4-butoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Uniqueness

The uniqueness of 2-[9-(3-ETHOXY-4-PROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID lies in its specific substituents and their positions on the acridine core. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H39NO6

Molecular Weight

509.6 g/mol

IUPAC Name

2-[9-(3-ethoxy-4-propoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C30H39NO6/c1-7-11-37-23-10-9-18(12-24(23)36-8-2)26-27-19(13-29(3,4)15-21(27)32)31(17-25(34)35)20-14-30(5,6)16-22(33)28(20)26/h9-10,12,26H,7-8,11,13-17H2,1-6H3,(H,34,35)

InChI Key

MQPVUFTYFRLKQA-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)OCC

Origin of Product

United States

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